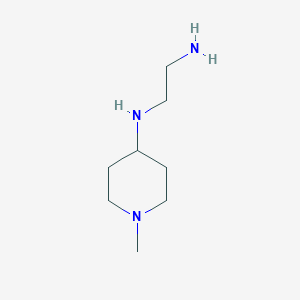

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-11-6-2-8(3-7-11)10-5-4-9/h8,10H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINGLPBIGBATOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-methylpiperidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent .

Scientific Research Applications

Scientific Research Applications

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide, a compound similar to N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, has applications in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block for synthesizing complex molecules.

Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry It is used in developing new materials and chemical processes.

Biological Activities

This compound exhibits several biological activities.

Neuropharmacology It can modulate the activity of certain receptors, influencing dopaminergic signaling pathways (crucial in mood regulation and cognitive functions) and impacting serotonergic transmission, which affects anxiety and depression-related behaviors.

Anti-inflammatory Effects The compound inhibits pro-inflammatory cytokines, suggesting a role in reducing inflammation-related conditions. In vitro studies have demonstrated the inhibition of TNF-alpha production in macrophages and a reduction in IL-6 levels in cell cultures.

Antimicrobial Activity Piperidine derivatives, to which this compound belongs, possess antimicrobial properties and have shown promising results in inhibiting the growth of various bacterial strains.

Anticancer Potential In vitro studies suggest anticancer properties by inducing apoptosis in cancer cell lines, potentially through the modulation of cellular signaling pathways.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound.

Neuroprotective Effects In rodent models of neurodegeneration, treatment with this compound resulted in decreased neuronal loss and improved behavioral outcomes. In a mouse model of Parkinson's disease, it reduced motor deficits and neuroinflammation, and in a rat model of stroke, it enhanced the recovery of motor function post-injury.

Case Studies

Clinical relevance has been highlighted through case studies.

Case Study 1 A patient with chronic pain showed significant symptom improvement after administration of a formulation containing this compound, with analgesic properties attributed to its interaction with pain pathways.

Case Study 2 In a cohort study involving patients with anxiety disorders, those treated with this compound reported reduced anxiety levels compared to the control group.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Effective against several bacterial strains |

| Anticancer | Induction of apoptosis | Significant reduction in the viability of cancer cells |

| Anti-inflammatory | Modulation of cytokine production | Decreased levels of inflammatory markers in vitro |

| Neuroprotective | Improved cognitive function and reduced neuronal death | Potential application in neurodegenerative diseases |

Mechanism of Action

The mechanism of action of N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, supported by evidence from the provided sources:

Key Findings:

Structural Influence on Bioactivity: The 7-chloroquinoline derivative exhibits potent antimalarial activity due to its ability to intercalate into parasitic DNA, a property absent in piperidine-based analogs . Piperidine-containing diamines (e.g., N1,N1-Diethyl-N2-(1-methylpiperidin-4-yl)ethane-1,2-diamine) show enhanced blood-brain barrier penetration compared to linear polyamines like DETA, making them suitable for CNS drug development .

Electronic and Physicochemical Properties :

- Piperidine and pyrrolidine rings increase steric bulk and lipophilicity, as evidenced by higher logP values in piperidine derivatives compared to linear diamines .

- Pyridine-containing analogs (e.g., N1-(pyridin-4-ylmethyl)ethane-1,2-diamine) demonstrate pH-dependent fluorescence, leveraging protonation of the pyridine nitrogen for environmental sensing .

Corrosion Inhibition Efficiency :

- Linear polyamines (DETA, TETA) outperform cyclic analogs in corrosion inhibition due to their higher electron-donating capacity, as shown by DFT studies correlating HOMO energy with inhibition efficiency .

Synthetic Flexibility :

- Piperidine-based diamines are synthesized via modular approaches, enabling rapid diversification for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure and properties suggest various applications, particularly in pharmacology. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a piperidine ring. Its structural formula can be represented as follows:

This compound exhibits properties that make it suitable for various biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some derivatives of piperidine compounds have shown anticancer activity by inhibiting tumor growth in various cancer cell lines.

- Neuropharmacological Effects : Given its piperidine structure, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its biological activity. Notable findings include:

Table 1: Summary of Biological Activities and IC50 Values

Q & A

Basic Question: What are the standard synthetic protocols for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, and how are they validated?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method involves reacting 1-methylpiperidin-4-amine with ethylene diamine derivatives under controlled conditions. For example, analogous procedures in patents describe using anhydrous solvents (e.g., ethanol or DMF) and reflux conditions (80–120°C) to ensure high yields . Validation includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis (>98% purity) . Reproducibility is ensured by adhering to reaction times (12–24 hours) and inert atmospheres (N₂/Ar) .

Advanced Question: How can reaction conditions be optimized to improve the yield and selectivity of this compound?

Answer:

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification via column chromatography .

- Catalysts : Palladium or platinum catalysts (0.5–2 mol%) can accelerate amine coupling, as seen in analogous syntheses .

- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions like oligomerization .

- Purification : Recrystallization in ethanol/water mixtures or HPLC (C18 columns, acetonitrile/water mobile phase) resolves diastereomers or impurities .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Advanced Question: How can computational methods guide the design of derivatives with enhanced biological or catalytic activity?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to targets like nitric oxide synthase (nNOS) or kinases .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate amine basicity with metal-chelation efficiency, as demonstrated for Cu²⁺/Zn²⁺ complexes .

- ADMET prediction : Tools like SwissADME evaluate Lipinski rule compliance (e.g., logP <5, H-bond donors <5) for drug-likeness .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- Storage : –20°C in airtight containers under nitrogen to prevent degradation .

- Spill response : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced Question: How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., –CF₃): Increase solubility in polar solvents but reduce basicity .

- Aromatic substitutions (e.g., quinoline): Enhance π-π stacking in metal complexes, improving catalytic activity in oxidation reactions .

- Methylation : Shielding of the amine group (e.g., N1-methyl) reduces nucleophilicity, altering reaction pathways in cross-coupling .

Basic Question: What are the primary applications of this compound in academic research?

Answer:

- Coordination chemistry : Serves as a ligand for Pt/Cu complexes with nuclease activity (e.g., DNA cleavage studies) .

- Pharmaceutical intermediates : Precursor for vortioxetine impurities or nitric oxide synthase inhibitors .

- Material science : Functionalizes carbon nanotubes for selective metal ion adsorption (e.g., Cu²⁺, Pb²⁺) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Dose-response validation : Replicate assays (e.g., antiproliferative IC₅₀) using standardized cell lines (e.g., HeLa vs. MCF-7) .

- Batch consistency : Compare NMR/MS data across synthetic batches to rule out impurity-driven artifacts .

- Meta-analysis : Use PubChem BioAssay data to identify trends in activity against specific targets (e.g., kinase inhibition) .

Advanced Question: What methodologies assess the compound’s metal-chelation efficiency and stability?

Answer:

Basic Question: How is the compound’s stability evaluated under varying pH and temperature conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC at 24/48/72 hours .

- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points (>150°C for most derivatives) .

- Light sensitivity : Store samples under UV/visible light and monitor absorbance changes at λmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.